Benzylchlorodimethylsilane
Description
Overview of Organosilicon Compounds in Contemporary Chemical Science
Organosilicon compounds, characterized by the presence of carbon-silicon (C-Si) bonds, are a cornerstone of modern chemical science. wikipedia.orgrichsilicone.com These synthetic compounds, while sharing some similarities with conventional organic molecules, possess unique properties stemming from the nature of the C-Si bond, which is longer, weaker, and more polarized than a carbon-carbon bond. wikipedia.org This distinction renders the silicon atom susceptible to nucleophilic attack, a feature that chemists exploit for various transformations. wikipedia.org
In contemporary science, organosilicon compounds are indispensable. They serve as crucial synthetic intermediates, enabling the construction of complex organic molecules. Beyond the laboratory, their applications are vast and impactful, forming the basis for a wide range of commercial products. Silicones, which are polymers of siloxanes, are perhaps the most well-known, finding use as sealants, adhesives, coatings, and antifoamers. wikipedia.orgrichsilicone.com Their utility also extends to agriculture, where they are used as adjuvants with herbicides and fungicides. richsilicone.com The field continues to evolve, with ongoing research into novel structures like silenes (Si=C double bonds) and siloles (silacyclopentadienes), which exhibit interesting electronic properties. wikipedia.orgrichsilicone.com
Historical Context of Benzylchlorodimethylsilane Research
While specific historical documentation detailing the initial synthesis and research of this compound is not extensively publicized, its development is intrinsically linked to the broader history of organochlorosilanes. The genesis of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org Foundational work by Frederic S. Kipping in the early 20th century, utilizing Grignard reagents to form various alkyl and aryl silanes, laid the groundwork for the silicone industry. wikipedia.org
The major breakthrough that enabled large-scale production of organochlorosilane monomers was the "Direct Process," developed by Eugene G. Rochow around 1941. This process, involving the reaction of an alkyl chloride with a silicon-copper alloy, became the industrial standard. wikipedia.org The development of functionalized organosilicon compounds, such as this compound, followed as an extension of this foundational chemistry, driven by the need for specialized reagents in synthesis and materials science from the mid-20th century onwards.
Significance of this compound in Chemical Synthesis and Materials Science
This compound is a versatile bifunctional reagent that holds considerable significance in both chemical synthesis and materials science. Its structure, featuring a reactive chloro group and a benzyl (B1604629) moiety, allows for its incorporation into a diverse array of molecular architectures and materials.
In Chemical Synthesis:
Catalyst Preparation: It is used to prepare sophisticated catalysts, such as ferrocene-based mesoporous catalysts, which are effective in the oxidation of styrene (B11656).
Intermediate Synthesis: The compound serves as a key intermediate in multi-step organic syntheses. For instance, it reacts with 6-hept-1-yne and n-butyllithium to form a silyl (B83357) enyne, a precursor for creating silicon-substituted dienes through intramolecular cross-metathesis.
Protecting Group Chemistry: The benzyldimethylsilyl (BDMS) group can be used as a protecting group for alcohols, offering an alternative to other silyl ethers in complex molecule synthesis.
In Materials Science:
Polymer Modification: The compound is a crucial reagent in the synthesis of silane-modified polymers. These polymers are incorporated into advanced coatings and adhesives, where the silane (B1218182) functionality enhances durability, adhesion, and chemical resistance.
Surface Modification: It is employed to modify the surfaces of various materials, including glass and metals. This treatment improves the adhesion of coatings and is valuable in industries like electronics and automotive where strong, reliable bonding is critical.
Silane Coupling Agents: this compound functions as a silane coupling agent, effectively bridging the interface between organic polymers and inorganic materials. This action is fundamental to the manufacturing of high-performance composite materials.
Table 1: Selected Applications of this compound
| Field | Application | Description |
|---|---|---|
| Chemical Synthesis | Catalyst Preparation | Used to prepare a ferrocene-based mesoporous catalyst for styrene oxidation. |
| Intermediate Synthesis | Forms silyl enynes for use in intramolecular cross-metathesis reactions. | |
| Reagent | Employed in the synthesis of complex molecules like silylbissulfides. | |
| Materials Science | Polymer Modification | Key reagent for silane-modified polymers used in high-performance coatings and adhesives. |
| Surface Modification | Used to treat surfaces to improve adhesion properties in electronics and automotive applications. | |
| Coupling Agent | Acts as a bridge between organic and inorganic materials in composites. |
Research Gaps and Future Directions in this compound Studies
Despite its utility, specific research dedicated exclusively to this compound is not as broad as for more common silylating agents. A noticeable research gap exists in the comprehensive exploration of its reaction kinetics and mechanistic pathways across a wider range of transformations. While its applications are known, detailed comparative studies against other silyl chlorides under various conditions could further delineate its unique advantages.
Future research is likely to advance in several promising directions:
Novel Catalytic Systems: Building on its use in catalyst preparation, future work could focus on designing more efficient and selective heterogeneous catalysts where the benzyl group influences the catalytic pocket or solubility.
Advanced Polymer Architectures: Research into the ring-opening polymerization of monomers containing the benzyldimethylsilyl group could lead to new classes of biodegradable and functional polyesters with tailored properties for biomedical applications.
Smart Materials: The integration of this compound into materials for sensors or responsive systems is an underexplored area. The benzyl group could be functionalized to respond to specific stimuli, creating "smart" surfaces or polymers.
Green Chemistry: Investigating more sustainable synthesis routes for this compound and its derivatives, potentially using biocatalysis or more energy-efficient processes, represents a significant future direction.
Physicochemical Properties of this compound
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1833-31-4 |
| Molecular Formula | C₉H₁₃ClSi |
| Molecular Weight | 184.74 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 101-103 °C at 18 mmHg |
| Density | 1.018 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.511 |
Mentioned Compounds
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Styrene |
| 6-hept-1-yne |
| n-butyllithium |
| Silyl enyne |
| Ferrocene (B1249389) |
| Silylbissulfide |
| Carbon |
| Silicon |
| Silicone |
| Siloxane |
| Silene |
| Silole |
| Organochlorosilane |
| Alkyl chloride |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHNFDUSOVXXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062012 | |
| Record name | Silane, chlorodimethyl(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1833-31-4 | |
| Record name | [(Chlorodimethylsilyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((chlorodimethylsilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(chlorodimethylsilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorodimethyl(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylchlorodimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzylchlorodimethylsilane and Its Derivatives
Established Synthetic Pathways for Benzylchlorodimethylsilane
Traditional methods for synthesizing this compound primarily rely on the reaction of organometallic reagents with suitable silicon-containing precursors.
Grignard Reagent-Mediated Synthesis of this compound
A cornerstone in organosilicon chemistry is the use of Grignard reagents (R-Mg-X). The synthesis of this compound can be achieved by reacting benzylmagnesium chloride with an excess of dichlorodimethylsilane (B41323). The Grignard reagent itself is prepared by reacting benzyl (B1604629) chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comyoutube.com
The fundamental reaction involves the insertion of a magnesium atom between the carbon and halogen atom of an organohalide. youtube.com This process transforms the electrophilic carbon of the benzyl halide into a highly nucleophilic carbon in the Grignard reagent, capable of attacking the electrophilic silicon atom in dichlorodimethylsilane. The excess of dichlorodimethylsilane is crucial to minimize the formation of the double-addition product, dibenzyldimethylsilane (B102276).
Reaction Scheme:
Formation of Grignard Reagent: C₆H₅CH₂Cl + Mg → C₆H₅CH₂MgCl (in anhydrous ether)
Reaction with Dichlorodimethylsilane: C₆H₅CH₂MgCl + (CH₃)₂SiCl₂ → C₆H₅CH₂(CH₃)₂SiCl + MgCl₂
The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture or oxygen. youtube.com While chlorine and bromine are the most common halogens used for this type of reaction, iodine can also be effective. youtube.com
A patent describes a related preparation of o-chlorobenzyl magnesium chloride, highlighting the industrial applicability of Grignard reactions for creating specific benzyl-metal intermediates. google.com
Other Halosilane Precursor Reactions
This compound can also be synthesized from other halosilane precursors. A common strategy involves the reaction of a benzyl-metal reagent (like benzyllithium (B8763671) or a benzyl Grignard reagent) with a different halosilane. For instance, reacting benzylmagnesium chloride with dimethyldifluorosilane (B1585213) would theoretically yield this compound, although the reactivity and product distribution might differ.
Another approach involves the redistribution reaction between two different silanes. For example, a reaction between dibenzyldimethylsilane and dichlorodimethylsilane, often catalyzed by a Lewis acid like aluminum chloride, can produce this compound. rsc.org This equilibrium-driven process can be shifted towards the desired product by controlling the stoichiometry of the reactants.
Furthermore, methods for synthesizing related haloaminosilane compounds often involve reacting a halosilane with an amine. google.com This principle of nucleophilic substitution at the silicon center is fundamental and can be applied to various precursors, where a benzyl nucleophile displaces a halide or another leaving group on a dimethylsilane (B7800572) moiety.
Novel Approaches in this compound Synthesis
Recent research has focused on developing more efficient, selective, and environmentally benign synthetic routes, with a strong emphasis on catalytic methods.
Catalytic Methods in Chlorosilane Formation
Catalytic processes offer significant advantages in terms of reaction conditions and selectivity. The catalytic hydrogenolysis of chlorosilanes to produce hydrosilanes is a developing field. chemrxiv.orgacs.org For instance, ruthenium and iridium pincer complexes have been shown to be effective catalysts for the hydrogenolysis of Si-Cl bonds. chemrxiv.orggoettingen-research-online.de While these methods primarily produce hydro(chloro)silanes, they represent key advancements in the catalytic manipulation of chlorosilanes. The selective catalytic chlorination of a hydrosilane, such as benzyldimethylsilane (B167491), could provide a direct route to this compound.
Another innovative approach involves the use of solid acid catalysts or ionic liquids for chlorosilane synthesis. google.com For example, a method for preparing monochlorosilane and dichlorosilane (B8785471) utilizes a reaction between silane (B1218182) (SiH₄) and hydrogen chloride (HCl) in the presence of a molecular sieve catalyst like ZSM-5. google.com This demonstrates the potential for gas-phase or heterogeneous catalytic systems in producing specific chlorosilanes with high yield and selectivity, which could be adapted for more complex substrates.
Borohydride-catalyzed redistribution reactions between hydrosilanes and chlorosilanes have also been reported as an efficient method for preparing hydrochlorosilanes, showcasing another avenue for catalytic synthesis in this class of compounds. rsc.org
| Catalyst Type | Precursors | Product Type | Reference |
| Ruthenium Complex | Chlorosilanes, H₂ | Hydrosilanes, Hydrochlorosilanes | acs.orggoettingen-research-online.de |
| Iridium Pincer Complex | Chlorosilanes, H₂ | Hydrosilanes, Hydrochlorosilanes | chemrxiv.org |
| Molecular Sieve (ZSM-5) | Silane, HCl | Monochlorosilane, Dichlorosilane | google.com |
| Borohydrides (e.g., LiBH₄) | Hydrosilane, Chlorosilane | Hydrochlorosilanes | rsc.org |
Selective Silylation Techniques
Selective silylation is crucial in organic synthesis for the protection of functional groups. While often discussed in the context of protecting alcohols, the principles are relevant to the synthesis of specific organosilanes. researchgate.net The reaction of a benzyl nucleophile with a multifunctional silane requires careful control to achieve selective substitution.
The development of green and mild procedures for silylation, for example, using deep eutectic solvents (DES) like choline (B1196258) chloride/urea, highlights a move towards more sustainable chemical processes. researchgate.net Such solvent systems could potentially be employed in the synthesis of this compound to enhance reaction rates and simplify purification. The classical method for preparing silyl (B83357) ethers involves reacting halosilanes with nucleophiles, often in the presence of a base like triethylamine. researchgate.netresearchgate.net Applying this to the synthesis of this compound, one could envision a scenario where a benzyl alcohol derivative is first converted to an alkoxide and then reacted with dichlorodimethylsilane, with the selectivity controlled by reaction conditions.
Synthesis of this compound Derivatives
The reactivity of the Si-Cl bond in this compound makes it a valuable intermediate for the synthesis of a wide range of derivatives. The chlorine atom can be readily displaced by various nucleophiles.
Alkoxysilanes and Siloxanes: Reaction with alcohols (ROH) or water yields the corresponding benzyldimethylalkoxysilanes (C₆H₅CH₂(CH₃)₂SiOR) or the disiloxane (B77578) [ (C₆H₅CH₂(CH₃)₂Si)₂O ], respectively.
Aminosilanes: Reaction with primary or secondary amines (R₂NH) leads to the formation of benzyldimethylaminosilanes [ C₆H₅CH₂(CH₃)₂SiNR₂ ].
Hydrosilanes: Reduction of the Si-Cl bond using a reducing agent like lithium aluminum hydride (LiAlH₄) produces benzyldimethylsilane [ C₆H₅CH₂(CH₃)₂SiH ].
The benzyl group itself can also be pre-functionalized before the introduction of the chlorodimethylsilyl moiety. For instance, substituted benzyl halides can be used to prepare Grignard reagents, leading to derivatives with functional groups on the aromatic ring.
Stereoselective Synthesis of Chiral Silane Derivatives
The synthesis of chiral, silicon-stereogenic silanes has garnered significant attention due to their increasing importance in asymmetric synthesis, materials science, and medicinal chemistry. researchgate.net Achieving high stereoselectivity in the synthesis of derivatives from prochiral silanes like this compound is a significant synthetic challenge.
One successful strategy involves the use of chiral auxiliaries . A prochiral silane can be reacted with a chiral alcohol to form a diastereomeric mixture of alkoxysilanes. These diastereomers can often be separated by chromatography. Subsequent stereospecific substitution at the silicon center, for example with a Grignard reagent, followed by removal of the chiral auxiliary, can yield an enantiomerically enriched silane. A route for N,O-functionalized silicon-stereogenic organosilanes with excellent optical purity has been developed based on this principle. researchgate.net
Transition metal-catalyzed asymmetric synthesis represents another frontier. researchgate.net This approach involves the use of a chiral ligand complexed to a metal catalyst to control the stereochemical outcome of a reaction. For instance, asymmetric hydrosilylation of ketones or imines with a suitable hydrosilane derived from this compound can produce chiral silyl ethers or amines with high enantioselectivity. Significant progress has been made in constructing Si-stereogenic silanes through transition-metal-catalyzed C-H activation. researchgate.net
More recently, methods involving the diastereoselective ring-opening of cyclic siloxanes bearing a chiral auxiliary have been developed. researchgate.net Reaction of these cyclic precursors with Grignard reagents, followed by reduction, has been shown to produce chiral silanes with high enantiomeric excess. researchgate.net These strategies provide practical and scalable routes to enantiopure chiral ligands and other valuable silicon-containing compounds. nih.gov
| Method | Description | Key Features | Reference |
| Chiral Auxiliary | Reaction with a chiral alcohol to form separable diastereomers, followed by stereospecific substitution. | Relies on chromatographic separation of diastereomers. | researchgate.net |
| Asymmetric Catalysis | Use of a chiral transition metal catalyst to control stereochemistry during reactions like hydrosilylation or C-H activation. | Offers high efficiency and enantioselectivity. | researchgate.net |
| Diastereoselective Ring-Opening | Ring-opening of a chiral cyclic siloxane precursor with an organometallic reagent. | Can produce high enantiomeric excess. | researchgate.net |
Purification and Characterization Techniques in Silane Synthesis
The successful synthesis of this compound and its derivatives is critically dependent on robust purification and characterization techniques to ensure the identity, purity, and stability of the final products.
Advanced Chromatographic Separations
Chromatography is an indispensable tool for the purification of silanes. Given that many organosilanes can be sensitive to hydrolysis, specialized techniques are often required.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of a variety of organosilane compounds. researchgate.net In this method, a nonpolar stationary phase is used with a polar mobile phase. By carefully selecting the stationary phase material and optimizing the mobile phase composition (e.g., the percentage of acetonitrile (B52724) in water), efficient separation of the desired silane from starting materials, byproducts, and impurities can be achieved. researchgate.net
Gas chromatography (GC) is particularly suitable for the separation and purification of volatile and thermally stable chlorosilanes and their derivatives. google.com A method using a column with a nonpolar silicone oil stationary phase on a fluorinated hydrocarbon resin support has been shown to effectively separate components in silane-chlorosilane mixtures. google.com By connecting the GC outlet to a collection system, such as a cold trap, purified fractions of the target compounds can be isolated. google.com
For non-volatile derivatives or to remove specific impurities, solid-phase extraction (SPE) and scavenger resins are employed. silicycle.com These materials consist of a solid support (often silica (B1680970) gel) functionalized with groups that can selectively bind to certain impurities, such as excess reagents or metal catalysts from previous synthetic steps. The desired product passes through the cartridge while the impurities are retained, simplifying the purification process. silicycle.com
| Technique | Stationary Phase Principle | Typical Application | Reference |
| RP-HPLC | Nonpolar (e.g., C18-modified silica) | Purification of a wide range of functionalized organosilane derivatives. | researchgate.net |
| Gas Chromatography (GC) | Nonpolar silicone oil on a solid support | Separation and purification of volatile silanes and chlorosilanes. | google.com |
| Solid-Phase Extraction (SPE) | Functionalized silica with specific binding properties | Removal of specific impurities like catalysts or unreacted reagents. | silicycle.com |
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
A suite of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural analysis. ¹H NMR provides information about the number, connectivity, and chemical environment of protons. For a typical this compound derivative, one would expect to see signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons on the silicon atom. ¹³C NMR provides complementary information about the carbon skeleton. nih.gov²⁹Si NMR is also highly valuable, as the chemical shift is very sensitive to the nature of the substituents attached to the silicon atom.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. youtube.com Characteristic vibrational frequencies can confirm the presence of Si-C bonds, Si-O bonds in alkoxysilane derivatives, and the aromatic C-H and C=C bonds of the benzyl group. The disappearance of the Si-Cl stretch and the appearance of new bands can confirm the success of a substitution reaction.
UV-Visible (UV-Vis) Spectroscopy is used to study compounds containing chromophores. The benzyl group in this compound derivatives gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. researchgate.net Changes in the position and intensity of these bands can provide information about the electronic environment of the aromatic ring and its interaction with the silicon center or other substituents.
| Technique | Information Obtained | Example Application for a Benzyl-Si(CH₃)₂-R Derivative | Reference |
| ¹H NMR | Proton environment, connectivity, and integration | Signals for benzyl (aromatic, ~7 ppm), methylene (~2-3 ppm), and dimethylsilyl (~0 ppm) protons. | nih.gov |
| ¹³C NMR | Carbon skeleton | Resonances for aromatic, methylene, and methyl carbons. | nih.gov |
| IR | Presence of functional groups | Characteristic stretches for Ar-H, C-H, Si-C, and Si-R bonds. | youtube.com |
| Mass Spec | Molecular weight and fragmentation pattern | Molecular ion peak corresponding to the mass of the derivative; fragments from Si-C or C-C bond cleavage. | youtube.com |
| UV-Vis | Electronic transitions (chromophores) | Absorption bands in the UV region (~260 nm) characteristic of the benzyl group. | researchgate.net |
Applications of Benzylchlorodimethylsilane in Advanced Materials Science
Polymer and Materials Science
In the realm of polymer and materials science, Benzylchlorodimethylsilane is an invaluable reagent for creating materials with tailored functionalities. chemimpex.com Its ability to introduce a benzyldimethylsilyl group into polymer structures or onto material surfaces facilitates the development of high-performance products. chemimpex.com
This compound is a key reagent in the synthesis of specialty polymers, which are designed for applications in harsh environments where exceptional heat resistance, chemical inertness, and mechanical strength are required. chemimpex.comsyensqo.com These polymers are utilized in demanding sectors such as aerospace, automotive, and electronics. syensqo.com The incorporation of the benzyldimethylsilyl group can enhance the compatibility of the polymer with various substrates and fillers. chemimpex.com
The compound is instrumental in producing silane-modified polymers for advanced coatings and adhesives. chemimpex.com By reacting this compound with polymer backbones containing suitable functional groups, the resulting materials exhibit significantly improved durability and chemical resistance. chemimpex.com This modification enhances the performance of coatings, making them more resistant to environmental degradation, and improves the bonding strength of adhesives and sealants, particularly in applications where strong adhesion between different material types is crucial. chemimpex.com
Table 1: Impact of this compound on Material Properties
| Application Area | Property Enhanced | Mechanism of Enhancement |
|---|---|---|
| Coatings & Adhesives | Durability, Chemical Resistance, Adhesion | Formation of stable silane-modified polymers. chemimpex.com |
| High-Performance Composites | Thermal Stability, Chemical Resistance, Mechanical Strength | Creation of robust siloxane networks and improved interfacial bonding. chemimpex.com |
This compound is a documented starting material in the multi-step synthesis of α,ω-bisacylpolysilanes. nih.gov In one established pathway, this compound is used to prepare an intermediate dibenzyldisilane. nih.gov This process involves reacting the corresponding dichlorodisilane with a benzylmagnesium bromide, which can be prepared from benzyl (B1604629) chloride. Subsequent reactions, such as bromination followed by substitution, or alternative methods like the Corey-Seebach approach, are employed to yield the target α,ω-bisacylpolysilanes. nih.gov These compounds are of interest for their photochemical properties.
Table 2: Synthetic Pathways to α,ω-Bisacylpolysilanes
| Pathway | Role of Benzyl-containing Precursor | Key Reaction Steps |
|---|---|---|
| Pathway I | Used to form dibenzyldisilane intermediates. | Reaction of dichlorodisilanes with benzylmagnesium bromide. nih.gov |
| Pathway II (Corey-Seebach) | Not directly involved in this specific alternative route shown in the study. | Reaction of lithiated 2-phenyl-1,3-dithiane (B1581651) with α,ω-dihalogenated polysilanes. nih.gov |
This compound plays a crucial role as a silane (B1218182) coupling agent in the synthesis of organic-inorganic hybrid materials. chemimpex.comchemscene.com These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the molecular level. The compound's reactive chloro group can bond to inorganic surfaces (like silica (B1680970) or metal oxides) that possess hydroxyl groups, while the organic benzyl group improves compatibility and miscibility with an organic polymer matrix. chemimpex.com This molecular-level linkage is essential for creating homogenous hybrid materials with enhanced properties for use in fields like electronics and catalysis. chemscene.comgoogle.com
Specialty Polymer Synthesis and Modification
Surface Modification and Interfacial Chemistry
The ability of this compound to alter the surface properties of materials is one of its most significant applications. chemimpex.com This process, known as silylation, involves the chemical reaction of the silane with a substrate to form a stable, covalent bond.
This surface modification is employed across various industries, including electronics and automotive, to improve the adhesion properties between different materials. chemimpex.com For instance, treating an inorganic substrate with this compound can render its surface more hydrophobic and more compatible with organic polymers or coatings. This enhancement of interfacial chemistry is critical for the reliability and performance of microelectronics, composite materials, and medical implants. chemimpex.comrsc.orgresearchgate.net The modification effectively reduces the number of surface hydroxyl groups, which can be a source of unwanted moisture absorption or poor adhesion to non-polar materials. researchgate.net
Improvement of Adhesion Properties
One of the principal applications of silane coupling agents like this compound is to improve adhesion at the interface between organic and inorganic materials. tcichemicals.com The mechanism involves the functional group 'X' (in this case, chlorine), which hydrolyzes in the presence of water or moisture to form a silanol (B1196071) (Si-OH) group. tcichemicals.com This silanol group can then form strong covalent bonds with the surface of inorganic materials, such as glass or silica. tcichemicals.comresearchgate.net
Simultaneously, the organic part of the molecule, the benzyl group, provides compatibility and can interact with an organic polymer matrix. tcichemicals.com This dual functionality creates a durable link at the interface, which is essential in the manufacturing of high-performance composite materials like glass-fiber reinforced plastics and laminating boards for printed circuit boards. tcichemicals.com The use of this compound is also noted in coating materials for organic-inorganic composite films to ensure good adhesion between the components. googleapis.com
Functionalization of Substrates for Diverse Applications
Beyond adhesion, this compound is extensively used to functionalize surfaces, thereby imparting new properties to the substrate. greyhoundchrom.com This surface modification is a key strategy in creating advanced materials for a wide range of uses. researchgate.net
A notable example is the functionalization of porous materials. In one study, the surface silanol groups in crystal-like periodic mesoporous phenylene-silica (PMO-Ph) were derivatized using this compound. researchgate.net The material was treated with the silane in toluene (B28343) at 80°C, resulting in the grafting of benzyldimethylsilyl groups onto the silica surface. researchgate.net This modification alters the surface chemistry of the porous material, which can then be used, for instance, as a specialized support in catalytic applications. researchgate.net
Another significant application is in the modification of biopolymers. This compound is listed among other halogenated alkyl silanes used to synthesize hydrophobic polysaccharides. google.com These compounds react with polymers like maltodextrin (B1146171) to form silyl (B83357) ether linkages, attaching the benzyldimethylsilyl group to the polysaccharide backbone. This process increases the hydrophobicity of the polymer, creating materials with enhanced degradation properties suitable for implantable and injectable medical devices. google.com
The table below summarizes key research findings on substrate functionalization using this compound.
| Substrate | Reagents/Conditions | Resulting Functionalization | Application | Source(s) |
| Periodic Mesoporous Phenylene-Silica (PMO-Ph) | Toluene, 80°C, 48h | Grafted benzyldimethylsilyl groups | Catalyst support | researchgate.net |
| α(1→4)glucopyranose polymer (e.g., Maltodextrin) | Base catalyst (e.g., imidazole) in a solvent (e.g., methylene (B1212753) chloride) | Pendent benzyldimethylsilyl groups via silyl ether linkage | Hydrophobic polymers for medical articles | google.com |
Catalysis and Catalytic Systems Development
This compound plays an important, albeit often indirect, role in the field of catalysis. It is primarily used as a molecular tool to construct or modify catalytic systems, particularly in the realm of heterogeneous catalysis.
Role as a Precursor for Organosilicon Catalysts
This compound acts as a precursor for creating specific functionalities within a larger catalytic system. Its reaction with a support material, such as silica, introduces the benzyldimethylsilyl group. While this group itself may not be the primary catalytic center, it modifies the support's surface properties or acts as an anchor for the actual catalytic species. For instance, after grafting benzyldimethylsilyl groups onto a mesoporous silica surface, the material can be further modified to immobilize a catalytically active species, leading to a complete heterogeneous catalyst. researchgate.net
Applications in Heterogeneous and Homogeneous Catalysis
The utility of this compound is clearly demonstrated in the development of heterogeneous catalysts. In a study on the oxidation of styrene (B11656), a periodic mesoporous organosilica (PMO) was first functionalized with benzyldimethylsilyl groups using this compound. researchgate.net This modified material was then further derivatized with ferrocene (B1249389) and used as a solid catalyst. researchgate.net
This heterogeneous catalyst was employed in the oxidation of styrene using hydrogen peroxide or tert-butylhydroperoxide as the oxidant, with benzaldehyde (B42025) being the main product. researchgate.net The solid catalyst can be recovered and reused, which is a key advantage of heterogeneous systems, although a decrease in activity was noted due to some metal leaching. researchgate.net
The table below details the findings from this catalytic application.
| Catalyst System | Reaction | Oxidant | Key Results | Source(s) |
| Ferrocene-modified, this compound-grafted PMO | Styrene Oxidation | Hydrogen Peroxide (H₂O₂) | 34% yield of Benzaldehyde (83% selectivity) | researchgate.net |
While its role in heterogeneous catalysis is documented, specific examples of this compound being used to develop homogeneous catalysts are less common in the reviewed literature. Its primary function remains the modification of solid phases.
Development of Novel Silicon-Containing Building Blocks for Material Synthesis
This compound is a valuable reagent for synthetic chemists, serving as a starting point for the creation of more complex, silicon-containing molecules. These molecules, or building blocks, can then be used in the synthesis of specialized materials and compounds. acs.orgunipv.it
Its utility has been noted in the synthesis of complex organic molecules such as lycorine-type alkaloids and substituted phthalazines. sigmaaldrich.com In a documented synthesis, this compound was reacted with hexan-1-ol in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to produce a benzyldimethylsilyl ether, a stable building block for further chemical transformations. unipv.it
A more advanced application is in the stereospecific synthesis of chiral organosilicon compounds. In one report, a reaction with this compound was used to produce (–)-(S)-1-benzyl-1,1,2-trimethyl-2-(naphthalen-1-yl)-2-phenyldisilane, a complex silicon-stereogenic molecule. scribd.com This demonstrates the compound's role in creating highly specific and advanced molecular architectures. scribd.com
The table below presents examples of novel building blocks synthesized using this compound.
| Reactant(s) | Synthesized Building Block | Potential Application/Significance | Source(s) |
| Hexan-1-ol, DBU | Benzyldimethyl(hexyloxy)silane | Protected alcohol; stable synthetic intermediate | unipv.it |
| Chiral silyl anion | (–)-(S)-1-benzyl-1,1,2-trimethyl-2-(naphthalen-1-yl)-2-phenyldisilane | Advanced chiral organosilicon synthesis | scribd.com |
| α,ω-dichlorosilanes (in a multi-step synthesis) | α,ω-bisacylpolysilanes | Potential photoinitiators | acs.org |
Computational and Theoretical Studies of Benzylchlorodimethylsilane
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure and geometry of molecules. wisdomlib.org These calculations solve the Schrödinger equation for a given molecule, yielding information about its energy, electron distribution, and other properties. youtube.com
Density Functional Theory (DFT) has become a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational cost. longdom.orglongdom.org DFT is used to calculate the electronic structure of atoms and molecules, providing insights into their electronic properties. nih.gov For a molecule like benzylchlorodimethylsilane, DFT can be employed to determine a variety of properties. nih.gov
One of the primary applications of DFT is the optimization of the molecular geometry. researchgate.net This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, for example from X-ray crystallography, to validate the computational model. aun.edu.eg
DFT calculations also yield valuable information about the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. epstem.net A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. researchgate.net This map illustrates the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how this compound will interact with other molecules.
A hypothetical table of DFT-calculated properties for this compound is presented below.
Table 1: Calculated Properties of this compound using DFT
| Property | Calculated Value |
|---|---|
| Geometric Parameters | |
| Si-Cl Bond Length | 2.08 Å |
| Si-C (methyl) Bond Length | 1.87 Å |
| Si-C (benzyl) Bond Length | 1.89 Å |
| Cl-Si-C (methyl) Bond Angle | 108.5° |
| Electronic Properties | |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from the beginning" methods aim to provide highly accurate solutions to the Schrödinger equation. youtube.comwikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and coupled-cluster (CC) theory can offer a higher level of accuracy for certain molecular properties. wikipedia.org
In the context of silane (B1218182) chemistry, ab initio methods have been instrumental in understanding the structure, bonding, and reactivity of silicon-containing compounds. acs.orgacs.org For instance, these methods have been used to investigate the decomposition of silane on silicon surfaces and to study the initial reactions in silane combustion. acs.orgaps.org
For this compound, ab initio calculations can be used to:
Accurately determine the molecular geometry and vibrational frequencies. acs.org
Calculate electron correlation energies for a more precise understanding of the electronic structure.
Investigate the nature of the silicon-chlorine bond and its susceptibility to cleavage.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides tools to model reaction pathways and identify the transition states that connect reactants to products. nih.govnih.gov This is particularly valuable for understanding the reactivity of this compound in various chemical transformations.
By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path that the reactants are likely to follow. The highest point along this path corresponds to the transition state, an unstable, high-energy species. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, this type of analysis could be applied to study:
Hydrolysis: The reaction with water to form benzyl(dimethyl)silanol. Modeling this pathway would reveal the role of water molecules in the transition state and the energy barrier for the reaction.
Nucleophilic Substitution: Reactions with nucleophiles, such as alcohols or amines, to form new silicon-oxygen or silicon-nitrogen bonds. Transition state analysis can help to understand the factors that influence the rate and stereochemistry of these reactions.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as a liquid or solution. techniques-ingenieur.fr MD simulations model the movement of atoms and molecules over time, based on the forces between them. uo.edu.cu
For this compound, MD simulations can provide insights into:
Solvation: How molecules of a solvent arrange themselves around a this compound molecule.
Aggregation: The tendency of this compound molecules to associate with each other in a non-polar solvent. uo.edu.cu
Interactions with Surfaces: How this compound interacts with a solid surface, which is relevant to its use as a surface modifying agent.
Recent advancements have led to dual-resolution MD approaches, which combine atomistic detail for the molecule of interest with a more simplified, coarse-grained model for the surrounding environment, offering a balance of accuracy and computational efficiency. nih.gov First-principles MD can also be used to study the properties of these systems in their molten state. ornl.gov
Prediction of Spectroscopic Signatures
Computational methods can be used to predict the spectroscopic properties of molecules, such as their NMR, IR, and UV-Vis spectra. epstem.net These predictions can be invaluable for interpreting experimental spectra and for identifying unknown compounds.
For this compound, computational spectroscopy can be used to:
Predict NMR Chemical Shifts: Calculating the theoretical ¹H and ¹³C NMR chemical shifts can help in the assignment of experimental spectra.
Calculate Vibrational Frequencies: The theoretical IR spectrum can be calculated and compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule. researchgate.net
Simulate UV-Vis Spectra: The electronic transitions that give rise to the UV-Vis spectrum can be calculated to predict the absorption maxima.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift |
|---|---|---|
| IR Spectroscopy | ||
| Si-Cl Stretch | ~470 cm⁻¹ | |
| Si-C Stretch | ~700-800 cm⁻¹ | |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | |
| ¹H NMR Spectroscopy | ||
| Si-CH₃ | ~0.4 ppm | |
| Si-CH₂-Ph | ~2.2 ppm | |
| Phenyl Protons | ~7.2-7.4 ppm | |
| ¹³C NMR Spectroscopy | ||
| Si-CH₃ | ~2 ppm | |
| Si-CH₂-Ph | ~25 ppm |
In Silico Design of Novel this compound Derivatives
In silico (computer-aided) design is a powerful approach for discovering new molecules with desired properties. nih.govijpsjournal.com By using computational methods to predict the properties of virtual compounds, chemists can prioritize which molecules to synthesize and test in the lab, saving time and resources.
For this compound, in silico design could be used to:
Develop New Silylating Agents: By modifying the substituents on the silicon atom, it may be possible to design new silylating agents with enhanced reactivity, selectivity, or stability.
Create Novel Precursors for Materials: this compound can be a precursor to silicone polymers. Computational design could be used to explore how modifications to the molecular structure would affect the properties of the resulting polymer.
Design Biologically Active Molecules: While beyond the immediate scope of this article, it is worth noting that organosilicon compounds have shown promise in medicinal chemistry. nih.gov In silico methods could be used to design this compound derivatives with potential therapeutic applications.
This process often involves Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity or other properties. nih.gov
Advanced Research Topics and Emerging Trends
Supramolecular Assembly and Self-Assembled Systems Involving Benzylchlorodimethylsilane Units
The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. Self-assembly is a key process in this field, where molecules spontaneously form ordered arrangements. nih.gov this compound, after hydrolysis to its silanol (B1196071) form (benzyldimethylsilanol), can participate in forming such systems. The benzyl (B1604629) group, with its aromatic ring, can engage in π-π stacking and hydrophobic interactions, while the silanol group can form strong hydrogen bonds. These interactions are the driving forces for the self-assembly process.
Researchers are investigating how the interplay of these non-covalent forces can be used to construct well-defined supramolecular structures. For instance, the benzyl groups can provide a hydrophobic scaffold, while the polar silanol groups interact with aqueous environments or other polar molecules. This amphiphilic nature is crucial for forming structures like micelles or vesicles in solution. The spontaneous organization of such molecules can lead to the formation of nanofibers, tubules, and other complex architectures. nih.gov
The design of molecules inspired by natural self-assembling systems, such as peptides, provides a template for creating novel materials. researchgate.net By mimicking the fragments of amphipathic peptides, researchers can design simple building blocks that spontaneously assemble into complex nanostructures. researchgate.net The benzyl group in this compound derivatives can be likened to the side chain of phenylalanine, suggesting its potential role in forming ordered, bio-inspired assemblies.
Green Chemistry Approaches in Organosilicon Synthesis
Green chemistry, or sustainable chemistry, is a major focus in the chemical industry, aiming to design products and processes that minimize the use and generation of hazardous substances. elchemy.com In the context of organosilicon synthesis, this involves a shift towards renewable resources, energy-efficient processes, and the use of less hazardous reagents. elchemy.com
Historically, the synthesis of organosilanes often relied on the Müller-Rochow direct process, which can be energy-intensive, and subsequent reactions often used corrosive chlorosilanes, generating significant salt waste. mdpi.comrsc.org Modern green approaches seek to circumvent these issues. One area of active research is the development of new catalytic systems for reactions like hydrosilylation, which is a key method for forming Si-C bonds. While platinum-based catalysts have been the industry standard, their cost and environmental concerns have driven research into catalysts based on more abundant and benign metals like cobalt or iron. nih.govacs.org
Another green strategy is the development of atom-economic reactions, such as the dehydrocoupling of amines and silanes to form Si-N bonds, which produces only hydrogen gas as a byproduct, replacing methods that generate ammonium (B1175870) salt waste. rsc.org Furthermore, the use of bio-based reagents and solvents derived from renewable resources like biomass is gaining traction. elchemy.com Computational chemistry and artificial intelligence are also being employed to accelerate the discovery and optimization of new, sustainable chemical processes. elchemy.com
Table 2: Comparison of Traditional vs. Green Approaches in Organosilicon Synthesis
| Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Catalysts | Platinum-based complexes | Earth-abundant metals (e.g., Co, Fe, Ni) acs.org |
| Starting Materials | Petroleum-based | Renewable resources (e.g., biomass) elchemy.com |
| Byproducts | Stoichiometric salt waste (e.g., ammonium halides) rsc.org | Minimal, benign byproducts (e.g., H₂) rsc.org |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, supercritical CO₂) elchemy.com |
| Process | Energy-intensive, multi-step | Atom-economic reactions, one-pot synthesis acs.org |
Bio-Inspired Materials and Biomedical Applications Utilizing Silane (B1218182) Derivatives
Bio-inspired materials are synthetic materials whose structure and function are modeled after those found in nature. nih.gov Nature provides a vast array of materials with hierarchical organization and remarkable properties that scientists aim to emulate. nih.govnih.gov Silane derivatives, obtainable from precursors like this compound, are instrumental in this field, particularly for surface modification and creating hybrid organic-inorganic materials. nih.gov
In the biomedical field, the biocompatibility of materials is paramount. Silane-based coatings are widely used to modify the surfaces of medical implants and devices to improve their interaction with biological systems. nih.govru.nl For instance, sol-gel derived silicates can be used to create protective, biocompatible coatings for implantable sensors. ru.nl The properties of these coatings can be tuned by incorporating organic polymers. ru.nl
Functional silanes can act as coupling agents to form durable bonds between inorganic substrates (like metal or ceramic implants) and organic materials (like polymers or biological molecules). nih.gov This is crucial for creating stable, functional surfaces. Derivatives of this compound could be used to introduce a hydrophobic, aromatic functionality to a surface, which can influence protein adsorption and subsequent cellular response. The development of bio-inspired materials often involves self-assembly processes, creating complex, functional structures from the bottom up. washu.edu
Table 3: Biomedical Applications of Silane-Modified Materials
| Application | Function of Silane Derivative | Example |
|---|---|---|
| Implantable Sensors | Forms a biocompatible and protective coating. ru.nl | Glucose sensors with enhanced stability in serum. ru.nl |
| Medical Devices | Acts as a coupling agent for surface modification. nih.gov | Improving biocompatibility of metal implants. |
| Drug Delivery | Forms vesicles or nanoparticles for encapsulation. ru.nl | Controlled release systems for therapeutic agents. |
| Tissue Engineering | Creates scaffolds that mimic the extracellular matrix. | Materials that can be tuned to control cell proliferation. ru.nl |
Integration with Nanotechnology for Advanced Functional Materials
Nanotechnology involves the manipulation of matter on an atomic and molecular scale, and silanes play a critical role in this field, particularly in the surface functionalization of nanoparticles. ebrary.net Modifying the surface of a nanoparticle is essential to control its chemical interactions with its environment, prevent aggregation, and impart new functionalities. ebrary.netchemrxiv.org
This compound can be used to modify the surface of various nanomaterials, such as silica (B1680970) or metal oxide nanoparticles. The process typically involves the reaction of the chlorosilane with hydroxyl groups present on the nanoparticle surface, forming a stable covalent bond. This surface modification introduces the benzyldimethylsilyl group, which alters the surface properties. The benzyl group can render a hydrophilic surface more hydrophobic, improving its dispersibility in nonpolar solvents or polymer matrices. This is crucial for the creation of nanocomposites with enhanced mechanical or thermal properties.
Silica coating is a versatile strategy for functionalizing a wide range of nanoparticles, and silanes are the chemical foundation for this process. chemrxiv.org By creating a silica shell, the core nanoparticle can be protected, and its surface can be readily modified with various organic moieties for specific applications in fields ranging from medicine to energy. chemrxiv.orgresearchgate.net Functionalized nanoparticles are being explored for use as contrast agents in medical imaging, as carriers for targeted drug delivery, and in advanced catalytic systems. ebrary.net
Table 4: Role of this compound in Nanomaterial Functionalization
| Nanomaterial Type | Purpose of Functionalization | Resulting Property/Application |
|---|---|---|
| Silica Nanoparticles | Surface hydrophobization | Enhanced dispersion in organic media for polymer composites. |
| Metal Oxide Nanoparticles (e.g., TiO₂, ZnO) | Improve compatibility with organic matrices | Creation of advanced coatings, sensors, or photocatalysts. nih.gov |
| Quantum Dots (e.g., CdS/ZnS) | Passivation of surface defects, biocompatibility | Stable and functional quantum dots for bio-imaging. chemrxiv.org |
| Magnetic Nanoparticles (e.g., Fe₃O₄) | Stabilization and addition of functional groups | Targeted drug delivery, magnetic resonance imaging (MRI). researchgate.net |
High-Throughput Experimentation and Automation in Silane Research
High-throughput experimentation (HTE) involves the use of automated systems to rapidly perform a large number of experiments in parallel. acs.org This approach has revolutionized materials discovery and reaction optimization by allowing researchers to systematically and quickly screen a wide array of variables, such as catalysts, reagents, solvents, and reaction conditions. acs.orgunchainedlabs.com
In the field of organosilicon chemistry, HTE is used to accelerate the discovery of new catalysts and to optimize synthetic routes for silanes. youtube.com For example, instead of testing potential catalysts for a specific silane synthesis one by one, a robotic platform can set up an array of reactions in microscale quantities, each with a different catalyst or set of conditions. acs.org Subsequent automated analysis, often by techniques like HPLC or GC, allows for the rapid identification of the most promising candidates for scale-up. unchainedlabs.com
Automation is not limited to screening. Fully automated synthesis platforms are now available that can perform multi-step syntheses, including reaction, isolation, and purification, with minimal human intervention. chemrxiv.org These systems use pre-filled reagent cartridges and sophisticated software to execute complex synthetic sequences. For silane research, this means that novel derivatives can be prepared on-demand, accelerating the development of new materials. This technology allows chemists to explore a much broader chemical space and test more innovative ideas than would be possible with traditional manual methods. unchainedlabs.comnus.edu.sg
Table 5: Advantages of HTE and Automation in Silane Research
| Feature | Description | Impact on Research |
|---|---|---|
| Parallel Synthesis | Running hundreds or thousands of reactions simultaneously. acs.org | Rapid screening of reaction variables (catalysts, ligands, solvents). unchainedlabs.com |
| Miniaturization | Using micro- or nanoscale reaction volumes. | Reduces consumption of expensive or scarce reagents and minimizes waste. researchgate.net |
| Robotics & Automation | Automated liquid handling, reaction setup, and purification. | Increases reproducibility, reduces human error, and frees up researcher time. chemrxiv.org |
| Data Analysis | Integrated software for experimental design and data processing. youtube.com | Faster identification of optimal conditions and structure-property relationships. youtube.com |
Conclusion and Future Perspectives
Summary of Key Academic Contributions of Benzylchlorodimethylsilane Research
This compound has established itself as a versatile and valuable reagent in the fields of organic chemistry and materials science. chemimpex.com Its unique molecular structure, featuring both a reactive chlorosilyl group and a stable benzyl (B1604629) substituent, has allowed for significant academic contributions, primarily centered on its role as a protecting group and as a key building block in the synthesis of complex molecules and functional materials.
One of the most significant academic contributions of this compound lies in its application as a protecting group for various functional groups in organic synthesis. wikipedia.org The benzyldimethylsilyl (BDMS) group offers a different level of stability and reactivity compared to other common silyl (B83357) ethers, enabling more complex multi-step syntheses. The benzyl group itself is a robust protecting group for alcohols and carboxylic acids. wikipedia.org
In the realm of synthetic chemistry, this compound serves as a crucial intermediate for the preparation of a variety of organosilicon compounds. chemimpex.com Its reactivity has been harnessed to create specialized catalysts and synthons for further chemical transformations. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com For instance, it is instrumental in preparing ferrocene-based mesoporous catalysts used in the oxidation of styrene (B11656). sigmaaldrich.comsigmaaldrich.comalfa-chemistry.comchemicalbook.com It is also used in the synthesis of silyl enynes, which are precursors for creating silicon-substituted dienes through intramolecular cross-metathesis. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com
Furthermore, research has demonstrated the utility of this compound in materials science for surface modification and the synthesis of advanced polymers. chemimpex.com The introduction of the benzyldimethylsilyl moiety can enhance the thermal stability, chemical resistance, and adhesion properties of various materials. chemimpex.com This has been particularly beneficial in the development of high-performance coatings, adhesives, and sealants. chemimpex.com
A summary of key research findings is presented in the table below:
| Research Area | Application of this compound | Resulting Product/Improvement |
| Organic Synthesis | Protecting group for alcohols and amines. wikipedia.orgorganic-chemistry.org | Stable protected intermediates for multi-step synthesis. wikipedia.org |
| Catalysis | Preparation of a ferrocene-based catalyst. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.comchemicalbook.com | Mesoporous catalyst for styrene oxidation. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.comchemicalbook.com |
| Synthetic Intermediates | Reaction with 6-hept-1-yne and n-butyllithium. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com | Silyl enyne for intramolecular cross-metathesis. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com |
| Materials Science | Reagent for silane-modified polymers. chemimpex.com | Enhanced durability and chemical resistance in coatings and adhesives. chemimpex.com |
| Surface Modification | Treatment of various material surfaces. chemimpex.com | Improved adhesion properties for industrial applications. chemimpex.com |
Identification of Remaining Challenges and Unexplored Avenues
Despite the established utility of this compound, several challenges and unexplored avenues remain in its research landscape. A primary challenge is associated with the conditions required for the deprotection of the benzyl group, which can be harsh. wikipedia.org While methods like catalytic hydrogenolysis are common, they are not always compatible with other functional groups that may be present in a complex molecule. commonorganicchemistry.com A significant area for future research would be the development of milder and more selective deprotection protocols for the benzyldimethylsilyl group.
The exploration of this compound in the synthesis of novel, functional materials is another area ripe for investigation. While its use in coatings and adhesives is known, its potential in advanced materials with tailored electronic, optical, or biomedical properties is largely untapped. chemimpex.com Future research could focus on incorporating this compound into the synthesis of stimuli-responsive polymers, self-healing materials, or as a component in organic electronics. ucl.ac.uk
The development of more sustainable and environmentally friendly synthetic routes to this compound and its derivatives also presents a challenge. scielo.br Current industrial processes may rely on starting materials and solvents that are not ideal from a green chemistry perspective. Research into greener reaction conditions, such as the use of biocompatible solvents like polyethylene (B3416737) glycol (PEG) or catalyst-free methods, could significantly enhance the compound's appeal. scielo.br
Furthermore, while this compound is used to create siloxane networks, a deeper understanding of the structure-property relationships in these materials is needed. chemimpex.com Systematic studies correlating the concentration and placement of the benzyldimethylsilyl group within a polymer matrix to its macroscopic properties would be highly valuable for designing next-generation materials. The integration of computational modeling and artificial intelligence could accelerate the discovery of new materials based on this compound by predicting their properties before synthesis. wordpress.com
Prognosis for the Impact of this compound in Future Chemical and Materials Science Research
The future impact of this compound in chemical and materials science is poised to be significant, driven by the increasing demand for high-performance and functional materials. usp.br As industries such as aerospace, electronics, and healthcare continue to require materials with specialized properties, the versatility of this compound as a building block will become even more critical. chemimpex.comusp.br
In the field of chemical synthesis, this compound will likely continue to be a valuable tool for organic chemists, particularly as the complexity of synthetic targets increases. The development of new catalytic systems and reaction methodologies involving this compound will expand its synthetic utility.
In materials science, the role of this compound is expected to expand beyond its current applications. Its ability to impart desirable properties such as thermal stability and hydrophobicity makes it a prime candidate for the development of advanced materials for energy storage, such as improved battery components, and for biomedical applications, including drug delivery systems and biocompatible coatings. chemimpex.comjimcarroll.comrsc.org The ongoing research into π-conjugated molecules and polymers for organic electronics could also find applications for this compound in creating novel functional materials. ucl.ac.uk
The push towards greater sustainability in the chemical industry will also shape the future research landscape for this compound. su.se Efforts to develop greener manufacturing processes and to incorporate this compound into the design of more durable and long-lasting products will be a key focus. The interdisciplinary nature of modern research, combining chemistry, physics, engineering, and biology, will undoubtedly uncover new and innovative applications for this compound, ensuring its continued relevance and impact in the years to come. wordpress.comusp.br
Q & A
Q. What are the standard protocols for synthesizing and purifying Benzylchlorodimethylsilane in laboratory settings?
this compound is typically synthesized via post-synthetic grafting of chlorosilane precursors onto silica-based materials, followed by derivatization of surface silanol groups. Purification often involves fractional distillation under reduced pressure (101–103°C at 18 mmHg) or column chromatography using inert solvents like hexane. Characterization is performed via transmission FT-IR spectroscopy to confirm silanol derivatization and nuclear magnetic resonance (NMR) to verify purity (>95%). Storage recommendations include inert atmospheres, corrosion-resistant containers, and temperatures below -20°C to prevent hydrolysis .
Q. How should this compound be handled and stored to ensure safety and stability?
The compound is corrosive and moisture-sensitive. Safety protocols mandate:
- Personal protective equipment (PPE): Gloves (nitrile), goggles, and Type ABEK respirators.
- Immediate eye irrigation with water for 15 minutes upon exposure .
- Storage in ventilated, dry environments at -20°C in sealed, corrosion-resistant containers to prevent degradation . Toxicity Intravenous LD50 in mice is 56 mg/kg, requiring strict adherence to occupational exposure limits .
Advanced Research Questions
Q. How does this compound compare to other chlorosilanes (e.g., TBSCl) in protecting hydroxyl groups during complex organic syntheses?
this compound offers distinct steric and electronic properties due to its benzyl group, which enhances stability under acidic conditions compared to smaller analogs like TBSCl. However, its bulkiness may hinder reactivity in sterically crowded substrates. Methodological optimization involves:
Q. What strategies can resolve contradictions in reported physical properties (e.g., boiling point discrepancies)?
Discrepancies in boiling points (e.g., 101–103°C vs. 73°C) may arise from impurities or measurement conditions. Researchers should:
Q. How can this compound be structurally modified to enhance its catalytic efficiency in styrene oxidation reactions?
Functionalization strategies include:
- Surface grafting onto mesoporous silicates to increase active sites.
- Coordination with transition metals (e.g., Fe³⁺ clusters) to improve redox activity.
- Characterization via X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis to confirm structural integrity and surface area (>500 m²/g) .
Q. What analytical methods are critical for detecting trace impurities in this compound during quality control?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and inductively coupled plasma mass spectrometry (ICP-MS) are essential for detecting:
- Residual chlorides (limit: <0.1%).
- Heavy metals (e.g., Fe, Pb) from synthesis catalysts.
- Moisture content via Karl Fischer titration (<50 ppm) .
Data Contradiction and Experimental Design
Q. How can researchers address conflicting toxicity profiles of this compound in murine models versus in vitro assays?
Discrepancies may stem from metabolic activation in vivo. Methodological adjustments include:
Q. What experimental designs mitigate hydrolysis risks during silylation reactions with this compound?
Hydrolysis can be minimized by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
